3-Bromo-5-iodobenzonitrile
Description
3-Bromo-5-iodobenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₃BrIN and a molecular weight of 323.91 (approximated based on isotopic masses). This compound features bromine and iodine substituents at the 3- and 5-positions of the benzene ring, respectively, along with a nitrile group at the para position. Its structure makes it a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and pharmaceutical synthesis .
Properties
IUPAC Name |
3-bromo-5-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQMIDOWAGGZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662778 | |
| Record name | 3-Bromo-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-21-0 | |
| Record name | 3-Bromo-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the bromination and iodination of benzonitrile using appropriate halogenating agents under controlled conditions . For example, the reaction can be carried out by treating benzonitrile with bromine and iodine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. The process generally includes the preparation of intermediates followed by selective halogenation reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex organic molecules.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like bromine or iodine in the presence of catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine or iodine atoms.
Coupling Products: Biaryl or alkyne derivatives formed through coupling reactions.
Reduction Products: Amines formed by the reduction of the nitrile group.
Scientific Research Applications
Chemistry: 3-Bromo-5-iodobenzonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules through various coupling reactions.
Biology and Medicine: In biological research, it can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique halogenated structure makes it useful in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodobenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural analogs and their properties:
Key Observations:
- Substituent Position: The position of halogens (Br, I) and functional groups (e.g., CN, OH, NH₂) significantly impacts electronic properties. For example, the hydroxyl group in 3-Bromo-4-hydroxy-5-iodobenzonitrile increases polarity and hydrogen-bonding capacity compared to the non-hydroxylated parent compound .
- Lipophilicity : Alkoxy substituents (e.g., methoxy, propoxy in 3-Bromo-5-methoxy-4-propoxybenzonitrile ) enhance lipophilicity, making such analogs more suitable for blood-brain barrier penetration in drug design .
- Steric Effects: The iodine atom in this compound introduces steric bulk, which may hinder certain reactions but enhance stability in others (e.g., Sonogashira coupling) .
Physical Properties and Solubility
- Melting Points : Hydroxyl-containing analogs (e.g., 3-Bromo-4-hydroxy-5-iodobenzonitrile ) exhibit higher melting points (194–195°C) due to intermolecular hydrogen bonding, whereas alkoxy-substituted derivatives (e.g., 3-Bromo-5-methoxy-4-propoxybenzonitrile ) likely have lower melting points .
- Solubility: Nitrile groups generally confer moderate polarity, but halogenated benzonitriles are often poorly soluble in water. Methoxy and amino groups improve solubility in polar organic solvents .
Biological Activity
3-Bromo-5-iodobenzonitrile is a halogenated organic compound with the molecular formula and a molecular weight of approximately 307.91 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula:
- Molecular Weight: 307.91 g/mol
- CAS Number: 289039-21-0
- PubChem CID: 45073541
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and iodine) can enhance the compound's binding affinity and selectivity towards these targets. The nitrile group may also participate in hydrogen bonding, contributing to its biological effects.
Anticancer Properties
Research indicates that halogenated compounds, including this compound, can exhibit significant anticancer activity. The specific mechanisms may involve:
- Inhibition of Cell Proliferation: Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Targeting Specific Pathways: These compounds may interfere with signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Halogenated benzonitriles are known to possess:
- Broad-Spectrum Antimicrobial Activity: Some studies suggest that modifications in the halogenation pattern can enhance the antimicrobial efficacy against various pathogens.
- Potential Use in Drug Development: The unique structure allows for the design of new antimicrobial agents with improved effectiveness.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Anticancer Activity | A study demonstrated that halogenated benzonitriles can induce apoptosis in breast cancer cells through mitochondrial pathways . |
| Antimicrobial Effects | Research indicated that compounds with similar structures exhibited significant antibacterial activity against drug-resistant strains . |
| Mechanistic Insights | Investigations into the interaction of these compounds with specific enzymes revealed potential pathways for therapeutic application . |
Case Studies
-
Case Study on Anticancer Activity:
- A recent study evaluated the effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for developing anticancer drugs.
-
Case Study on Antimicrobial Efficacy:
- Another study focused on the antimicrobial properties of halogenated benzonitriles, including this compound. The compound was effective against several bacterial strains, highlighting its potential in treating infections caused by resistant bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
